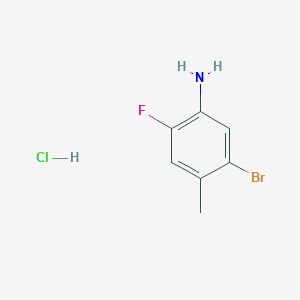

5-ブロモ-2-フルオロ-4-メチルアニリン塩酸塩

概要

説明

5-Bromo-2-fluoro-4-methylaniline is a chemical compound with the molecular formula C7H7BrFN . It is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N -phenyl-4- (phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methylaniline is represented by the InChI code: 1S/C7H7BrFN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 .

Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylaniline possesses multiple reactivities, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .

Physical and Chemical Properties Analysis

5-Bromo-2-fluoro-4-methylaniline has a molecular weight of 204.04 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

科学的研究の応用

MDL化合物の合成

この化合物は、MDL-800、MDL-801、およびMDL-811などのMDL化合物の合成における主要な成分です。 これらの化合物は、腫瘍抑制因子として作用するリシン脱アセチル化酵素であるSIRT6の活性化因子です .

がん治療のためのPan-RAF阻害剤

これは、がんの治療に使用される可能性のあるPan-RAF阻害剤の合成における試薬として機能します .

がん細胞におけるヒストンレベルの低下

MDL化合物は、アロステリック部位に結合することによりSIRT6の脱アセチル化酵素活性を高め、ヒト肝細胞がん細胞におけるヒストンレベルの低下につながります .

作用機序

Target of Action

The primary target of 5-Bromo-2-fluoro-4-methylaniline hydrochloride is sirtuin 6 (SIRT6) . SIRT6 is a lysine deacetylase that acts as a tumor suppressor .

Mode of Action

5-Bromo-2-fluoro-4-methylaniline hydrochloride is a key ingredient in the synthesis of MDL compounds . These compounds increase the deacetylase activity of SIRT6 by binding to an allosteric site . This interaction leads to a decrease in histone levels in human hepatocellular carcinoma cells .

Biochemical Pathways

The compound affects the biochemical pathway involving SIRT6. By increasing the deacetylase activity of SIRT6, it leads to a decrease in histone levels . This can have downstream effects on gene expression, as histones play a crucial role in the structure of the chromatin and can influence gene expression.

Result of Action

The result of the compound’s action is a decrease in histone levels in human hepatocellular carcinoma cells . This can potentially lead to changes in gene expression and may have anti-cancer effects.

Safety and Hazards

The safety information available indicates that 5-Bromo-2-fluoro-4-methylaniline has the following hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

将来の方向性

5-Bromo-2-fluoro-4-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors, which may be used in the treatment of cancers . It is also used in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . These applications suggest potential future directions in cancer treatment research.

特性

IUPAC Name |

5-bromo-2-fluoro-4-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-4-2-6(9)7(10)3-5(4)8;/h2-3H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNYNRGQPMYJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

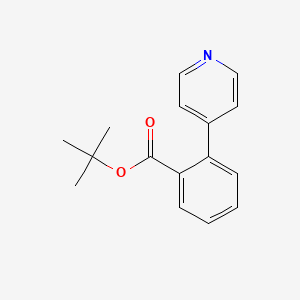

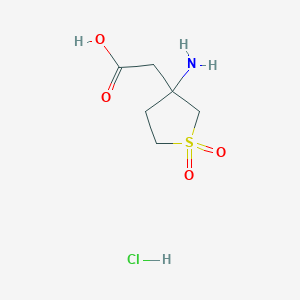

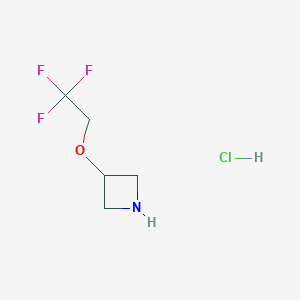

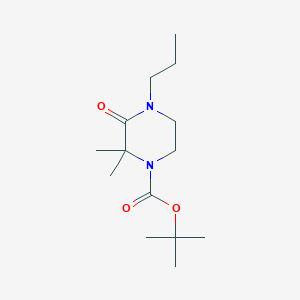

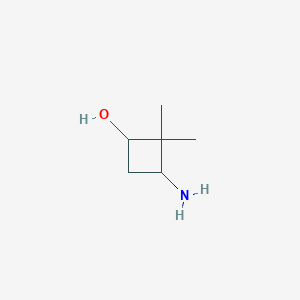

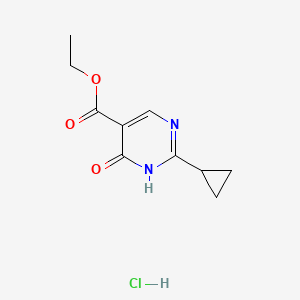

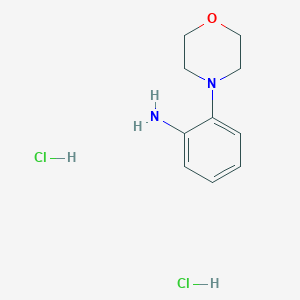

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)

![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)

![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)